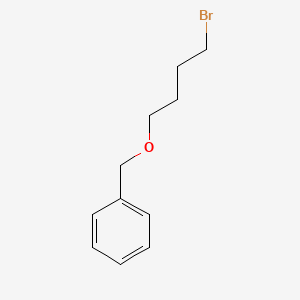

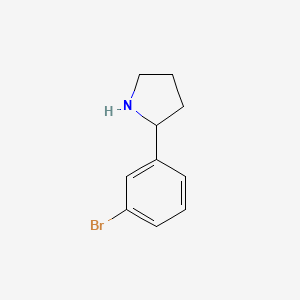

![molecular formula C15H18N2O3S B1275865 2-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]thiophene-3-carboxamide CAS No. 590360-06-8](/img/structure/B1275865.png)

2-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]thiophene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

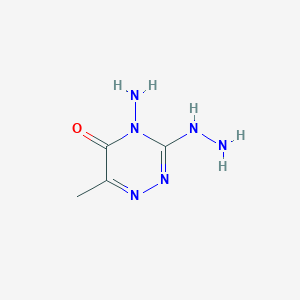

“2-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]thiophene-3-carboxamide” is a compound used for proteomics research . Its molecular formula is C15H18N2O3S and its molecular weight is 306.38 .

Molecular Structure Analysis

The molecular structure of “2-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]thiophene-3-carboxamide” can be represented by the InChI code: 1S/C17H20N2O3/c1-21-15-8-7-12 (11-16 (15)22-2)9-10-19-17 (20)13-5-3-4-6-14 (13)18/h3-8,11H,9-10,18H2,1-2H3, (H,19,20) .Wissenschaftliche Forschungsanwendungen

- Field : Biochemistry

- Application : This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .

- Method : The specific methods of application in proteomics research are not provided in the source .

- Results : The outcomes of this application are not specified in the source .

- Field : Organic Chemistry

- Application : Thiophene-based analogs, including potentially “2-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]thiophene-3-carboxamide”, have been the focus of a growing number of scientists as a potential class of biologically active compounds .

- Method : The synthesis of thiophene derivatives often involves heterocyclization of various substrates .

- Results : Thiophene derivatives show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors. Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

- Field : Pharmacology

- Application : A related compound has been studied for its antiulcer effects .

- Method : The method of application involves administering the compound to rats .

- Results : At effective antiulcer doses, this compound produced a sustained increase in gastric mucosal blood flow in conscious, restrained rats .

Proteomics Research

Synthesis of Thiophene Derivatives

Antiulcer Effects

- Field : Organic Chemistry

- Application : A related compound, 2,4-Dimethoxybenzylamine, has been used in the concise synthesis of a series of 2,4,5-trisubstituted oxazoles .

- Method : The method involves a tandem Ugi/Robinson-Gabriel reaction sequence .

- Results : The outcomes of this application are not specified in the source .

- Field : Organic Chemistry

- Application : Another related compound, 3,4-Dimethoxyphenethylamine, has been used as a precursor for the synthesis of isoquinolines .

- Method : The specific methods of application in the synthesis of isoquinolines are not provided in the source .

- Results : The outcomes of this application are not specified in the source .

- Field : Industrial Chemistry

- Application : 2-(3,4-Dimethoxyphenyl)ethanol, a related compound, was used as a model compound in the delignification mechanism studies of Mn (III)-substituted polyoxometalates (MSP) .

- Method : The specific methods of application in delignification mechanism studies are not provided in the source .

- Results : The outcomes of this application are not specified in the source .

Synthesis of 2,4,5-Trisubstituted Oxazoles

Synthesis of Isoquinolines

Delignification Mechanism Studies

- Field : Biochemistry

- Application : This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .

- Method : The specific methods of application in proteomics research are not provided in the source .

- Results : The outcomes of this application are not specified in the source .

- Field : Organic Chemistry

- Application : A related compound, 2,4-Dimethoxybenzylamine, has been used in the concise synthesis of a series of 2,4,5-trisubstituted oxazoles .

- Method : The method involves a tandem Ugi/Robinson-Gabriel reaction sequence .

- Results : The outcomes of this application are not specified in the source .

- Field : Organic Chemistry

- Application : Another related compound, 3,4-Dimethoxyphenethylamine, has been used as a precursor for the synthesis of isoquinolines .

- Method : The specific methods of application in the synthesis of isoquinolines are not provided in the source .

- Results : The outcomes of this application are not specified in the source .

- Field : Industrial Chemistry

- Application : 2-(3,4-Dimethoxyphenyl)ethanol, a related compound, was used as a model compound in the delignification mechanism studies of Mn (III)-substituted polyoxometalates (MSP) .

- Method : The specific methods of application in delignification mechanism studies are not provided in the source .

- Results : The outcomes of this application are not specified in the source .

Proteomics Research

Synthesis of 2,4,5-Trisubstituted Oxazoles

Synthesis of Isoquinolines

Delignification Mechanism Studies

Eigenschaften

IUPAC Name |

2-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S/c1-19-12-4-3-10(9-13(12)20-2)5-7-17-15(18)11-6-8-21-14(11)16/h3-4,6,8-9H,5,7,16H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGXFRMKLHJYBMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)C2=C(SC=C2)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]thiophene-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

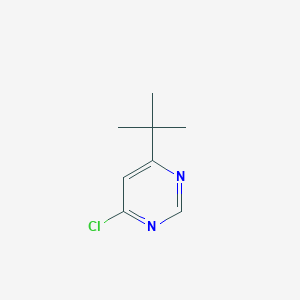

![2-Amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1275795.png)